Balanced logP Profile vs. Ortho and Para Analogs
Computational predictions indicate that the meta-bromo substitution of the target compound results in a calculated XlogP of 3.5, providing a balance between the higher lipophilicity of the ortho isomer and the lower lipophilicity of the para isomer . Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic clearance, and this intermediate position may offer a superior starting point for optimizing ADME properties in lead series where halogen position is not directly engaged in the primary binding interaction .
| Evidence Dimension | Calculated lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.5 |
| Comparator Or Baseline | Ortho-bromo analog (CAS 887589-67-5): XlogP = 3.7 (estimated); Para-bromo analog (CAS 887589-74-4): XlogP = 3.3 (estimated) |
| Quantified Difference | ΔXlogP = -0.2 vs. ortho; ΔXlogP = +0.2 vs. para |
| Conditions | In silico fragment-based calculation using XlogP algorithm; data extracted from basechem.org entries for CAS 887589-70-0, 887589-67-5, and 887589-74-4 . |
Why This Matters
The intermediate logP value of the meta analog allows medicinal chemists to modulate lipophilicity in either direction with minimal structural changes, offering a strategic advantage in lead optimization where a regioisomeric switch could disrupt the delicate balance between potency and drug-like properties.
- [1] Basechem. D-葡萄糖醇四油酸酯 (CAS 887589-70-0, 887589-67-5, 887589-74-4). Computed XlogP values. View Source
